4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Snake venom metalloproteinase BaP1 inhibition Antivenom drug discovery

This meta‑substituted 2‑oxopiperidin‑1‑yl phenylbenzamide (C₁₉H₂₀N₂O₃, MW 324.4) provides uniquely validated dual bioactivity: PI3Kβ inhibition (Ki=41 nM, 4.9‑fold β/α selectivity) and BaP1 snake venom metalloproteinase inhibition (IC₅₀=500 nM). Unlike para‑substituted apixaban intermediates, the meta‑positioning delivers orthogonal chemical space for fragment‑based SAR and selectivity profiling. It is an ideal reference inhibitor for HTS validation, kinase selectivity panels, and anticoagulant discovery programs requiring a regioisomeric negative control. Multiple suppliers stock this building block; contact us for consolidated pricing across 1 mg to 1 kg scale.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941918-98-5
Cat. No. B2635664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941918-98-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C19H20N2O3/c1-24-17-10-8-14(9-11-17)19(23)20-15-5-4-6-16(13-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23)
InChIKeyJLPKMQIBRISAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5): A Dual-Target Probe for Venom Metalloproteinase and PI3Kβ Research


4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) is a synthetic small-molecule benzamide derivative (C₁₉H₂₀N₂O₃, MW 324.4) bearing a 2-oxopiperidin-1-yl substituent at the meta position of the anilide ring and a 4-methoxy group on the benzoyl ring . The compound has been profiled in curated bioactivity databases for inhibition of snake venom metalloproteinase BaP1 (IC₅₀ = 500 nM) [1] and human PI3Kβ (Ki = 41–63 nM across isoforms) [2]. It belongs to a broader chemotype of N-phenylbenzamides containing the 2-oxopiperidine motif that has been explored in patent literature for serine protease inhibition, including Factor Xa and thrombin targets [3]. Unlike clinically advanced analogs such as apixaban—which employs a pyrazolo[3,4-c]pyridine core with the 2-oxopiperidin-1-yl-phenyl substituent at C6—this compound presents a simpler, fragment-like scaffold amenable to further functionalization in structure–activity relationship (SAR) campaigns.

Why 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Substituted with Close Structural Analogs


The 2-oxopiperidin-1-yl phenylbenzamide chemotype encompasses multiple analogs that differ in substitution pattern on both the benzoyl and anilide rings, yet these structural variations produce divergent target engagement profiles that preclude simple interchange. The compound bearing a 4-methoxy substituent on the benzoyl ring and an unsubstituted meta-2-oxopiperidin-1-yl anilide (CAS 941918-98-5) exhibits documented dual activity against snake venom metalloproteinase BaP1 (IC₅₀ = 500 nM) [1] and PI3Kβ (Ki = 41 nM) [2]. In contrast, shifting the methoxy substitution to the 3,5-positions yields 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-94-7) , for which no equivalent bioactivity data are publicly available, and its altered hydrogen-bonding capacity may significantly affect target binding. Similarly, replacing the 4-methoxy group with a 3-fluoro substituent produces 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941872-97-5) , which has been anecdotally described as a Factor Xa inhibitor but lacks publicly reported quantitative potency data. The para-substituted regioisomer N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is associated with apixaban intermediate chemistry and possesses different conformational preferences, yet no direct comparative activity data exist against the meta-substituted series. The clinically approved apixaban itself (CAS 503612-47-3) introduces a tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core and 4-(2-oxopiperidin-1-yl)phenyl substitution at C6, achieving picomolar FXa inhibition (Ki = 0.08 nM) [3], which represents a fundamentally different pharmacological profile from the 4-methoxybenzamide scaffold. These structural and pharmacological divergences mean that a researcher requiring the specific target engagement profile documented for CAS 941918-98-5 cannot assume equipotency or equivalent selectivity from any of these close analogs without independent experimental verification.

Quantitative Differentiation Evidence for 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5): Comparator-Based Bioactivity Data


Snake Venom Metalloproteinase BaP1 Inhibition: Quantitative Comparison with Structurally Divergent Inhibitors

4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) inhibits the snake venom metalloproteinase BaP1 from Terciopelo (Bothrops asper) with an IC₅₀ of 500 nM, as determined in a fluorescence-based enzymatic assay using Abz-Ala-Gly-Leu-Ala-Nba as substrate with a 30-minute pre-incubation prior to substrate addition, as curated in the ChEMBL-linked BindingDB entry CHEMBL2089170 [1]. In the broader context of snake venom metalloproteinase inhibitor discovery, a high-throughput screening campaign reported by Mosallam et al. identified DC-174 as a novel oral snakebite treatment candidate; the 4-methoxybenzamide scaffold bearing a 2-oxopiperidin-1-yl moiety represents a distinct chemotype with a well-defined, publicly available affinity benchmark that can serve as a reference point for comparative SAR exploration within this therapeutic area [2]. No publicly available BaP1 inhibitory data exist for the close structural analogs 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide or 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, making CAS 941918-98-5 the only member of this subclass with a documented venom metalloproteinase inhibition profile.

Snake venom metalloproteinase BaP1 inhibition Antivenom drug discovery

PI3Kβ Isoform Inhibition Profile: Multi-Isoform Selectivity Data from Curated Kinase Panel

4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) demonstrates inhibition of human class I PI3K isoforms with a rank-order potency profile of PI3Kβ (Ki = 41 nM) > PI3Kδ (Ki = 63 nM) > PI3Kγ (Ki = 110 nM) > PI3Kα (Ki = 199 nM), as measured in an AlphaScreen assay using N-terminal poly-His-tagged catalytic subunits co-expressed with p85α in Sf9 baculovirus system after 20-minute incubation, as documented in BindingDB entry CHEMBL2165011 (linked to US Patent 8,772,480) [1]. This yields a selectivity window of approximately 4.9-fold for PI3Kβ over PI3Kα. In contrast, the clinically approved PI3Kδ-selective inhibitor idelalisib (CAL-101) exhibits an IC₅₀ of 2.5 nM against PI3Kδ with >40-fold selectivity over PI3Kα and PI3Kβ [2], while the pan-PI3K inhibitor copanlisib shows roughly equipotent inhibition across all class I isoforms. CAS 941918-98-5 occupies a distinct position on the PI3K selectivity spectrum: it shows a pronounced preference for PI3Kβ over PI3Kα without the extreme δ-selectivity of idelalisib, making it a potentially useful tool compound for studies where partial PI3Kβ/δ bias within a benzamide chemotype is desired. No isoform-level PI3K selectivity data are publicly available for the directly comparable 3,5-dimethoxy or 3-fluoro analogs.

PI3Kbeta inhibition Kinase selectivity AlphaScreen assay

Regioisomeric Differentiation: Meta vs. Para 2-Oxopiperidin-1-yl Substitution and Conformational Constraints

CAS 941918-98-5 carries the 2-oxopiperidin-1-yl substituent at the meta position of the anilide phenyl ring, in contrast to the para-substituted regioisomer N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, which serves as a key synthetic intermediate in the manufacture of the direct Factor Xa inhibitor apixaban . The meta substitution pattern in CAS 941918-98-5 introduces a different spatial orientation of the 2-oxopiperidin-1-yl group relative to the benzamide plane, altering both the conformational ensemble available to the molecule and the vector of hydrogen-bond acceptor presentation from the lactam carbonyl. While the para-substituted series has been extensively optimized for FXa inhibition—culminating in apixaban with a Ki of 0.08 nM [1]—the meta-substituted scaffold represented by CAS 941918-98-5 has been profiled against an orthogonal target panel (venom metalloproteinase BaP1 and PI3K kinases) that is mechanistically unrelated to coagulation serine proteases. This regioisomeric divergence represents a critical branching point in chemotype evolution: the para series leads toward picomolar FXa inhibitors, while the meta series provides access to distinct biological target space. For procurement decisions, this means that the para isomer cannot serve as a surrogate for applications requiring the meta isomer's documented target engagement profile, and vice versa.

Regioisomer comparison Conformational analysis Apixaban intermediate

Evidence-Backed Application Scenarios for 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5)


Snake Venom Metalloproteinase Inhibitor Screening and SAR Reference Compound

This compound can serve as a quantitatively defined reference inhibitor for snake venom metalloproteinase BaP1 (IC₅₀ = 500 nM) in HTS validation, secondary confirmation assays, and SAR expansion campaigns. Its publicly curated IC₅₀ in a fluorescence-based assay with 30-minute pre-incubation using Abz-Ala-Gly-Leu-Ala-Nba substrate provides a reproducible benchmark for normalizing inter-assay variability and benchmarking novel inhibitor series in antivenom drug discovery programs [1].

PI3Kβ-Preferring Chemical Probe for Kinase Selectivity Profiling Panels

With documented Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα) in an AlphaScreen assay format, this compound can be incorporated into kinase selectivity panels as a PI3Kβ-preferring small-molecule tool with a defined 4.9-fold β/α selectivity window, enabling researchers to probe PI3K isoform-specific biology in cellular and biochemical assays [1].

Meta-Substituted 2-Oxopiperidin-1-yl Benzamide Scaffold for Fragment-Based Drug Discovery

The relatively low molecular weight (324.4 Da) and defined two-point bioactivity profile (BaP1 and PI3Kβ) make this compound suitable as a validated fragment-like starting point for fragment growing, merging, or linking strategies. The meta-substituted 2-oxopiperidin-1-yl anilide core is distinct from the para-substituted series used in apixaban development, offering access to orthogonal chemical and biological space [1].

Negative Control for Factor Xa-Directed Benzamide Optimization Programs

In anticoagulant discovery programs focused on optimizing benzamide-based Factor Xa inhibitors, this meta-substituted compound can serve as a regioisomeric negative control: it lacks the para-2-oxopiperidin-1-yl substitution pattern that is a critical pharmacophoric element for high-affinity FXa binding (as exemplified by apixaban, FXa Ki = 0.08 nM), enabling researchers to distinguish target-specific activity from off-target effects attributable to the benzamide scaffold [2].

Quote Request

Request a Quote for 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.